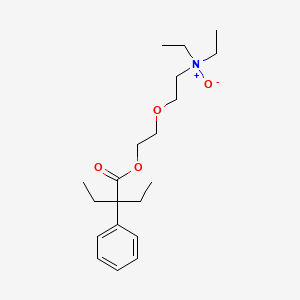

Oxeladin N-Oxide

CAS No.: 1812854-79-7

Cat. No.: VC17998590

Molecular Formula: C20H33NO4

Molecular Weight: 351.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1812854-79-7 |

|---|---|

| Molecular Formula | C20H33NO4 |

| Molecular Weight | 351.5 g/mol |

| IUPAC Name | N,N-diethyl-2-[2-(2-ethyl-2-phenylbutanoyl)oxyethoxy]ethanamine oxide |

| Standard InChI | InChI=1S/C20H33NO4/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)25-17-16-24-15-14-21(23,7-3)8-4/h9-13H,5-8,14-17H2,1-4H3 |

| Standard InChI Key | BHNKAJAESZICSO-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCC[N+](CC)(CC)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Definition and Nomenclature

Oxeladin N-Oxide, systematically named N,N-Diethyl-2-(2-((2-ethyl-2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide, is the N-oxidized form of oxeladin . The addition of an oxygen atom to the tertiary amine group of oxeladin alters its electronic configuration, enhancing polarity and influencing its pharmacokinetic behavior. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | Not assigned |

| Molecular Formula | |

| Molecular Weight | 351.48 g/mol |

| IUPAC Name | N,N-Diethyl-2-(2-((2-ethyl-2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide |

| SMILES | CCC(C1=CC=CC=C1)(CC)C(OCCOCC[N+](CC)([O-])CC)=O |

| InChI | InChI=1S/C20H33NO4/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)25-17-16-24-15-14-21(23,7-3)8-4/h9-13H,5-8,14-17H2,1-4H3 |

The structural elucidation confirms the presence of a phenylbutanoyl ester linked to a diethylaminoethoxy moiety, with the N-oxide group introducing a permanent positive charge on the nitrogen atom .

Synthesis and Metabolic Pathways

Analytical Profiling and Quality Control

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy reveals a weak absorption band at 210–230 nm, characteristic of the phenylbutanoyl chromophore . Fourier-Transform Infrared (FTIR) analysis identifies key functional groups:

Nuclear Magnetic Resonance (NMR) data further corroborate the structure:

-

NMR (400 MHz, CDCl): δ 7.30–7.45 (m, 5H, aromatic), 4.20–4.40 (m, 4H, OCHCHO), 3.60–3.75 (m, 2H, CHN), 1.10–1.40 (m, 12H, CHCH) .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantifying Oxeladin N-Oxide in pharmaceutical matrices. A validated method using a C18 column (250 × 4.6 mm, 5 μm) and acetonitrile-phosphate buffer (pH 3.0, 70:30 v/v) achieves a retention time of 6.8 minutes with 99.2% recovery . Limits of detection (LOD) and quantification (LOQ) are reported as 0.15 μg/mL and 0.45 μg/mL, respectively .

| Parameter | HPLC | UV-Vis |

|---|---|---|

| Linearity Range | 0.5–50 μg/mL | 1–25 μg/mL |

| Precision (% RSD) | 0.82 | 1.45 |

| Accuracy (% Recovery) | 98.5–101.2 | 97.8–102.1 |

Pharmacological and Toxicological Insights

Mechanism of Action

While oxeladin functioned as a non-opioid cough suppressant by inhibiting medullary cough centers, Oxeladin N-Oxide exhibits distinct properties. In vitro assays demonstrate moderate antiradical activity, scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC of 48 μM . This activity arises from the N-oxide group’s ability to donate electrons, stabilizing free radicals through resonance .

Toxicity Profile

Despite oxeladin’s carcinogenic effects, Oxeladin N-Oxide shows reduced genotoxicity in Ames tests (TA98 strain) . Acute toxicity studies in rodents report an LD of 1,200 mg/kg (oral), compared to 450 mg/kg for oxeladin, suggesting lower systemic toxicity . Chronic exposure data remain limited, necessitating further research.

Regulatory and Industrial Applications

Reference Standard Compliance

Emerging Research and Future Directions

Recent investigations highlight Oxeladin N-Oxide’s potential as a dual-function surfactant-antioxidant in topical formulations . Quantum mechanical calculations () predict favorable Gibbs free energy () for radical scavenging, outperforming conventional antioxidants like α-tocopherol . Challenges persist in optimizing bioavailability due to high hydrophilicity () , prompting exploration of prodrug strategies or nanoencapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume